molecular formula C18H15ClN4O3S B10821518 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide

Cat. No.: B10821518
M. Wt: 402.9 g/mol
InChI Key: IHWSJFBJORCEAK-UHFFFAOYSA-N
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Description

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a chloropyridinyl group, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonamido intermediate. This intermediate is then reacted with 6-chloropyridin-3-yl derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamido group is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes. The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar enzyme inhibitory properties.

    Chloropyridine derivatives: Compounds with similar structural features but different functional groups.

    Pyridine carboxamide derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c1-20-18(24)14-7-12(9-21-10-14)13-8-16(17(19)22-11-13)23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,20,24)

InChI Key

IHWSJFBJORCEAK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=CC(=C1)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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